
beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-: is a synthetic derivative of beta-D-glucopyranose, a glucose molecule in its pyranose form. This compound is characterized by the presence of an acetylphenylamino group attached to the glucopyranose ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the phenylamino group. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The phenylamino group is then introduced through a nucleophilic substitution reaction, where an appropriate phenylamine derivative reacts with the acetylated glucopyranose under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and substitution reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetylphenylamino group to its corresponding amine.
Substitution: The acetylphenylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenated compounds or organometallic reagents are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in glycosylation reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenylamino group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative with multiple acetyl groups, used in glycosylation studies.
Levoglucosan (1,6-anhydro-beta-D-glucopyranose): An anhydrous sugar formed during cellulose pyrolysis, used as a chemical platform for various applications.
Beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose: A disaccharide with similar glycosidic linkages, used in carbohydrate research.
Uniqueness: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- is unique due to the presence of the acetylphenylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
98911-22-9 |
|---|---|
Formule moléculaire |
C14H19NO7 |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
N-phenyl-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetamide |
InChI |
InChI=1S/C14H19NO7/c1-8(17)15(9-5-3-2-4-6-9)22-14-13(20)12(19)11(18)10(7-16)21-14/h2-6,10-14,16,18-20H,7H2,1H3/t10-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
FONBBEBDBWVQAJ-RGDJUOJXSA-N |
SMILES isomérique |
CC(=O)N(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
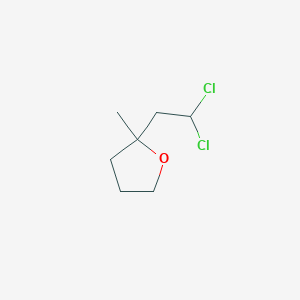
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
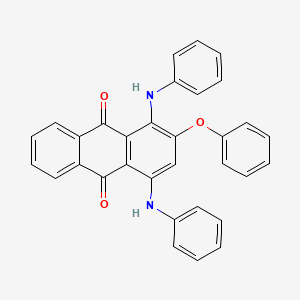

![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
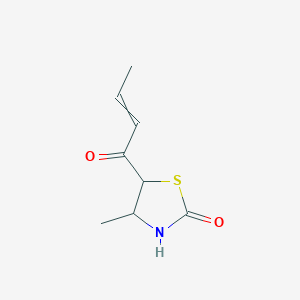
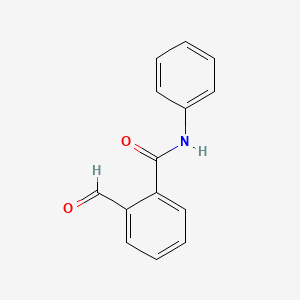

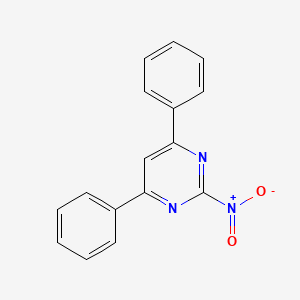
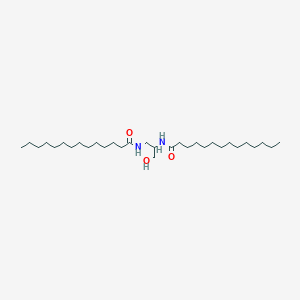
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
